

# Branaplam Hydrochloride: A Technical Guide to a Novel mRNA Splicing Modulator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Branaplam Hydrochloride |           |
| Cat. No.:            | B606337                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Branaplam (formerly LMI070) is a small molecule, orally available pyridazine derivative that functions as a potent and selective modulator of mRNA splicing.[1] Initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA), its unique mechanism of action later led to its investigation as a therapeutic for Huntington's Disease (HD).[2][3] Branaplam modulates splicing by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA transcript.[4] This interaction selectively alters splice site recognition, leading to therapeutically relevant outcomes for distinct genetic diseases. In the context of SMA, it promotes the inclusion of exon 7 in the Survival Motor Neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein.[5][6] For Huntington's Disease, it induces the inclusion of a novel, frameshift-inducing pseudoexon in the huntingtin (HTT) transcript, triggering nonsense-mediated decay and lowering the levels of the mutant huntingtin protein.[3][5][7] Despite demonstrating target engagement in clinical trials, development for both indications was discontinued due to safety concerns and the evolving therapeutic landscape.[2][8] This guide provides an in-depth technical overview of branaplam's mechanism, quantitative data, and the experimental protocols used in its evaluation.

## **Chemical and Pharmacological Properties**

Branaplam is a pyridazine derivative with the ability to cross the blood-brain barrier, a critical feature for treating neurological disorders.[2] Its chemical and pharmacological characteristics



are summarized below.

| Property               | Value / Description                                                                                                   | Reference(s) |
|------------------------|-----------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name             | (6E)-3-(1H-Pyrazol-4-yl)-6-[[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one | [1]          |
| Molecular Formula      | C22H27N5O2                                                                                                            | [1]          |
| Molar Mass             | 393.491 g·mol⁻¹                                                                                                       | [1]          |
| Development Codes      | LMI070, NVS-SM1                                                                                                       | [1]          |
| Target                 | mRNA Splicing (specifically the pre-mRNA:U1 snRNP complex)                                                            | [5][4]       |
| EC₅₀ (SMN2 Splicing)   | 20 nM / 0.02 μM                                                                                                       | [9][10]      |
| IC₅₀ (HTT Lowering)    | < 10 nM                                                                                                               | [5][11]      |
| IC50 (hERG inhibition) | 6.3 μΜ                                                                                                                | [9][12]      |
| Administration         | Oral                                                                                                                  | [2]          |

## **Mechanism of Action**

Branaplam's therapeutic potential stems from its ability to selectively modulate mRNA splicing for different genes, leading to distinct, disease-specific outcomes.

## **Spinal Muscular Atrophy (SMA)**

In SMA, the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein. A paralogous gene, SMN2, differs by a single C-to-T transition in exon 7, which disrupts a splicing enhancer site.[13] This causes the majority of SMN2 transcripts to exclude exon 7, resulting in a truncated, unstable, and poorly functional protein.[2][13]



Branaplam corrects this splicing defect. It binds to and stabilizes the transient RNA duplex formed between the 5' splice site of the SMN2 pre-mRNA and the U1 snRNP.[5][6] This enhanced interaction promotes the recognition and inclusion of exon 7 by the spliceosome, leading to an increased production of full-length, functional SMN protein.[6][14]



Click to download full resolution via product page

Branaplam's mechanism of action in Spinal Muscular Atrophy (SMA).

## **Huntington's Disease (HD)**







HD is caused by a CAG trinucleotide repeat expansion in the HTT gene, leading to the production of a mutant huntingtin protein (mHTT) with a toxic polyglutamine tract.[3] A primary therapeutic strategy is to reduce the levels of this toxic protein.

Branaplam was discovered to lower mHTT levels through a distinct splicing modulation event. [3] It promotes the inclusion of a previously unannotated, 115-base-pair cryptic pseudoexon into the HTT mRNA transcript. [5][7][15] The inclusion of this pseudoexon introduces a premature termination codon, creating a frameshift. [16] This altered mRNA is recognized as faulty by the cell's quality control machinery and is rapidly degraded through the nonsensemediated RNA decay (NMD) pathway. [3] The ultimate result is a significant, dose-dependent reduction in the production of both total and mutant huntingtin protein. [5][11]





Click to download full resolution via product page

Branaplam's mechanism of action in Huntington's Disease (HD).



## **Summary of Clinical Trials**

Branaplam underwent clinical evaluation for both SMA and HD before development was halted.

## **Spinal Muscular Atrophy (NCT02268552)**

This was a Phase 1/2, open-label, dose-escalating study in infants with SMA Type 1.[17] The trial aimed to evaluate safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). [17]



| Parameter        | Finding                                                                                                                                                                                        | Reference(s) |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Study Population | Infants with genetically confirmed Type 1 SMA.                                                                                                                                                 | [17]         |
| Dosing Regimen   | Once-weekly oral administration with dose escalation.                                                                                                                                          | [17]         |
| Efficacy (Motor) | In an analysis of 8 patients, a median improvement of 4.5 points on the CHOP INTEND scale was seen after 86 days. 5 patients treated for over 127 days had a median improvement of 7.0 points. | [6]          |
| Efficacy (Other) | Some patients showed preserved abilities to eat orally and breathe without assistance.                                                                                                         | [2]          |
| Safety           | Thrombocytosis was noted in 9 of 25 patients but was manageable.                                                                                                                               | [6]          |
| Outcome          | Development for SMA was discontinued in July 2021 due to the rapidly advancing treatment landscape, as branaplam was no longer considered a highly differentiated option.                      | [2]          |

## **Huntington's Disease (VIBRANT-HD, NCT05111249)**

This was a Phase 2b study in adults with early manifest HD to find an optimal dose and evaluate safety.[18][19]



| Parameter        | Finding                                                                                                                                                                                                                                                                           | Reference(s) |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Study Population | Adults (ages 25-75) with early manifest HD.                                                                                                                                                                                                                                       | [19]         |
| Dosing Regimen   | Once-weekly oral solution with doses including 56 mg and 112 mg.                                                                                                                                                                                                                  | [18][19]     |
| Pharmacodynamics | Demonstrated target engagement by lowering mutant huntingtin protein (mHTT) in the cerebrospinal fluid (CSF). This was the first oral HTT mRNA splice modulator to show this effect.                                                                                              | [8]          |
| Safety           | The trial was paused and ultimately discontinued due to safety signals. Many participants showed signs of peripheral neuropathy, increases in neurofilament light chain (NfL) in blood and CSF (indicating nerve injury), and MRI findings of increased lateral ventricle volume. | [8][20]      |
| Outcome          | Development for HD was permanently discontinued in December 2022 due to the negative safety signals observed.                                                                                                                                                                     | [1][8]       |

# **Experimental Protocols**

Evaluating the effects of a splicing modulator like branaplam requires a suite of molecular and cellular biology techniques. Below are detailed, representative protocols for key experiments.



## **General Experimental Workflow**

A typical in vitro experiment to assess a splicing modulator follows a standardized workflow from cell treatment to data analysis.





Click to download full resolution via product page

Workflow for in vitro evaluation of splicing modulators.



## Analysis of Splicing by Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is used to quantify the relative abundance of different mRNA splice isoforms.[21]

- RNA Extraction:
  - Culture cells (e.g., patient fibroblasts) to ~80% confluency.
  - Treat cells with desired concentrations of branaplam or vehicle (DMSO) for 24-48 hours.
  - Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen)
     following the manufacturer's instructions. Include an on-column DNase treatment step to eliminate genomic DNA contamination.
  - Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis (Reverse Transcription):
  - Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO, Invitrogen) with a mix of oligo(dT) and random hexamer primers.
- Quantitative PCR (qPCR):
  - Design primers flanking the alternatively spliced region. For SMN2, primers would be in exon 6 and exon 8 to amplify products that either include or exclude exon 7.[22] For HTT, one primer would be in the pseudoexon and the other in a flanking constitutive exon.[22]
  - $\circ$  Prepare qPCR reactions in a 20 μL volume containing: 10 μL of 2x SYBR Green Master Mix, 1 μL of forward primer (10 μM), 1 μL of reverse primer (10 μM), 2 μL of diluted cDNA, and 6 μL of nuclease-free water.
  - Run the reaction on a real-time PCR system (e.g., QuantStudio 7 Flex) with a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.



Include a melt curve analysis at the end to confirm the specificity of the amplified products.
 [23]

#### Data Analysis:

 Calculate the relative expression of splice variants using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). The ratio of the exon-included versus exon-skipped isoform indicates the splicing efficiency.

## Quantification of SMN Protein by Western Blot

This semi-quantitative method visualizes and measures changes in total SMN protein levels. [17]

- Protein Extraction:
  - Treat and harvest cells as described in 4.2.1.
  - Lyse cell pellets on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Homogenize the lysate and centrifuge at 12,000 rpm for 20 min at 4°C to pellet cell debris.
     [17]
  - Collect the supernatant and determine protein concentration using a BCA Protein Assay
     Kit.[17]
- SDS-PAGE and Transfer:
  - Denature 20-30 μg of protein lysate by boiling in Laemmli sample buffer.
  - Separate proteins on a 10-12% SDS-polyacrylamide gel.
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[15]
- Immunoblotting:



- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Trisbuffered saline with 0.1% Tween-20 (TBS-T).[24]
- Incubate the membrane overnight at 4°C with a primary antibody against SMN (e.g., mouse anti-SMN, 1:1,000 dilution).[17]
- Wash the membrane 3-5 times with TBS-T.
- Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse HRP, 1:5,000).
- Wash the membrane again 3-5 times with TBS-T.
- Detection and Quantification:
  - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  - Capture the signal using an imaging system (e.g., Bio-Rad ChemiDoc).
  - Quantify band intensity using software like ImageJ. Normalize the SMN protein signal to a loading control like β-actin or β-tubulin to correct for loading differences.

# Quantification of Huntingtin Protein by Meso Scale Discovery (MSD) Immunoassay

MSD assays are a highly sensitive, electrochemiluminescence-based method for quantifying total and mutant HTT in samples like cell lysates or CSF.[5][13]

- Plate Preparation:
  - Use MSD plates pre-coated with a capture antibody (e.g., an antibody recognizing a region common to both WT and mHTT).
  - Add blocking buffer (e.g., MSD Blocker A) to each well and incubate for 1 hour at room temperature with shaking.
  - Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).



- Sample and Calibrator Incubation:
  - Prepare a standard curve using recombinant HTT protein of known concentration.
  - Add 25-50 μL of standards, controls, and samples (diluted cell lysates or CSF) to the appropriate wells.
  - Seal the plate and incubate for 2 hours at room temperature with vigorous shaking (~500-700 rpm).[25]
- Detection Antibody Incubation:
  - Wash the plate 3 times.
  - Add the detection antibody solution. This antibody recognizes a different epitope on the
    HTT protein and is conjugated with an SULFO-TAG™ electrochemiluminescent label. For
    mHTT-specific detection, an antibody targeting the polyglutamine tract (e.g., MW1) can be
    used.[5]
  - Seal the plate and incubate for 1-2 hours at room temperature with vigorous shaking. [25]
- · Reading and Analysis:
  - Wash the plate 3 times.
  - Add 150 μL of MSD Read Buffer T to each well.
  - Immediately read the plate on an MSD instrument (e.g., MESO SECTOR S 600). The instrument applies a voltage, causing the SULFO-TAG™ to emit light, which is measured.
  - Calculate protein concentrations in the samples by interpolating their signals from the standard curve.

## Conclusion

**Branaplam hydrochloride** stands as a significant case study in the field of RNA-targeting small molecules. Its development showcased a sophisticated mechanism for modulating mRNA splicing with high potency and selectivity for two distinct and challenging neurological diseases.



While its clinical journey was ultimately halted by safety concerns, the research surrounding branaplam has provided invaluable insights. It demonstrated that a single small molecule can be rationally applied to correct splicing defects in one disease (SMA) and induce targeted mRNA degradation in another (HD). The data and methodologies generated during its preclinical and clinical evaluation continue to inform the development of next-generation splicing modulators, highlighting both the immense therapeutic potential and the critical importance of thorough safety profiling for this class of drugs. safety profiling for this class of drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bitesizebio.com [bitesizebio.com]
- 2. Electrochemiluminescence Assay for Quantification of Target Protein Levels in Brain Lysate [app.jove.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. IMMUNOASSAY PLATFORM Accelerating Drug Development & Clinical Validation With Single Molecule Counting [drug-dev.com]
- 8. Electrochemiluminescence Method StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of novel bioassays to detect soluble and aggregated Huntingtin proteins on three technology platforms PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of AlphaLISA assay technology to detect interaction between hepatitis C virusencoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. singulex.com [singulex.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

### Foundational & Exploratory





- 13. Meso scale discovery-based assays for the detection of aggregated huntingtin PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. treat-nmd.org [treat-nmd.org]
- 18. Small molecules modulating RNA splicing: a review of targets and future perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulating splicing with small molecular inhibitors of the spliceosome PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methods for Characterization of Alternative RNA Splicing PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. A reliable method for quantification of splice variants using RT-qPCR PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. mesoscale.com [mesoscale.com]
- To cite this document: BenchChem. [Branaplam Hydrochloride: A Technical Guide to a Novel mRNA Splicing Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606337#branaplam-hydrochloride-as-an-mrna-splicing-modulator]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com